molecular formula C5H6N2O2S B3394522 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 23450-37-5

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B3394522
CAS RN: 23450-37-5
M. Wt: 158.18 g/mol
InChI Key: VCAXZEZCHFBYBF-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione, also known as Thiamine Pyrophosphate (TPP), is a coenzyme that is essential for the metabolism of carbohydrates and amino acids in the human body. It is synthesized in the body from Vitamin B1 or Thiamine. TPP is involved in several biochemical reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate.

Mechanism Of Action

TPP acts as a coenzyme in several enzymatic reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate. It binds to enzymes and facilitates the transfer of chemical groups between molecules. TPP also plays a role in the regulation of gene expression by binding to RNA molecules and altering their structure.
Biochemical and Physiological Effects:
TPP has several biochemical and physiological effects. It is essential for the metabolism of carbohydrates and amino acids in the human body. It is also involved in the synthesis of neurotransmitters and the regulation of gene expression. TPP deficiency has been linked to several diseases, including Beriberi and Wernicke-Korsakoff syndrome.

Advantages And Limitations For Lab Experiments

TPP is a widely used coenzyme in biochemical and physiological experiments. It is readily available and relatively inexpensive. However, its use is limited by its instability in solution and its sensitivity to pH and temperature changes.

Future Directions

1. The development of new methods for the synthesis of TPP and its analogs.
2. The investigation of the role of TPP in the regulation of gene expression.
3. The study of the biochemical and physiological effects of TPP deficiency in different tissues and organs.
4. The development of new drugs that target the TPP-dependent enzymes.
5. The investigation of the role of TPP in the regulation of metabolism and energy balance.

Scientific Research Applications

TPP has several scientific research applications. It is used as a cofactor in several enzymatic reactions, including the Krebs cycle and the oxidative decarboxylation of pyruvate. It is also involved in the synthesis of neurotransmitters and the regulation of gene expression. TPP deficiency has been linked to several diseases, including Beriberi and Wernicke-Korsakoff syndrome.

properties

IUPAC Name

5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAXZEZCHFBYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509130
Record name 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

CAS RN

23450-37-5
Record name 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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